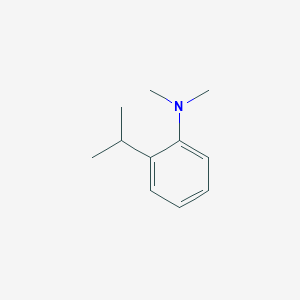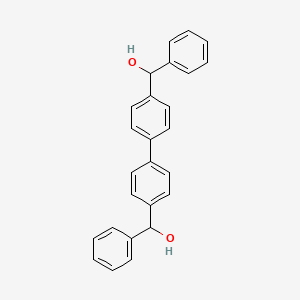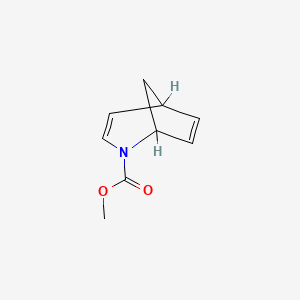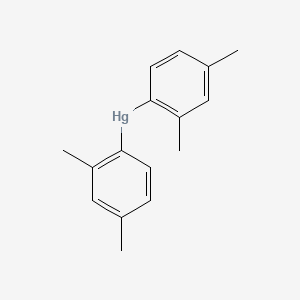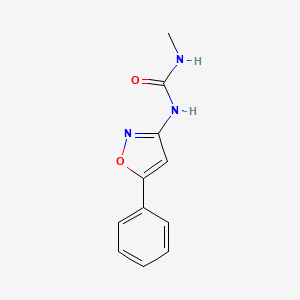
(E)-N-Ethyl-1-(thiophen-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-(2-thienylmethylene)- is an organic compound that belongs to the class of amines It features a thienylmethylene group attached to the nitrogen atom of ethanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-thienylmethylene)- typically involves the reaction of ethanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of ethanamine to form the imine linkage.
Industrial Production Methods
Industrial production of Ethanamine, N-(2-thienylmethylene)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N-(2-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Ethanamine derivatives with reduced imine groups.
Substitution: Halogenated thienyl derivatives.
Applications De Recherche Scientifique
Ethanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thienyl group may also participate in π-π interactions with aromatic residues in biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N-ethyl-: A primary amine with an ethyl group attached to the nitrogen atom.
Ethanamine, N-methyl-: A primary amine with a methyl group attached to the nitrogen atom.
Ethanamine, N-phenyl-: A primary amine with a phenyl group attached to the nitrogen atom.
Uniqueness
Ethanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties and reactivity. The thienyl group enhances the compound’s ability to participate in aromatic interactions and electrophilic substitution reactions, setting it apart from other ethanamine derivatives.
Propriétés
Numéro CAS |
54433-72-6 |
|---|---|
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
N-ethyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3 |
Clé InChI |
CGVUBENGSOVNGP-UHFFFAOYSA-N |
SMILES canonique |
CCN=CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


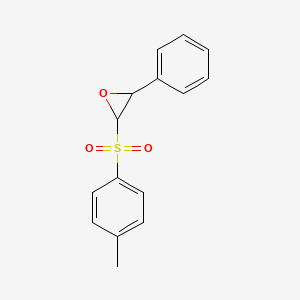
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
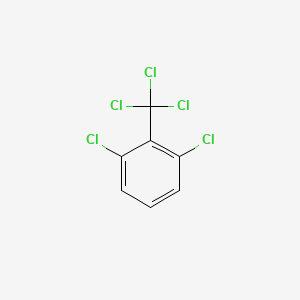
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
